molecular formula C19H20N4O2S B12600449 N-(4-Methyl-furazan-3-yl)-2-(3-methyl-7,8,9,10-tetrahydro-phenanthridin-6-ylsulfanyl)-acetamide

N-(4-Methyl-furazan-3-yl)-2-(3-methyl-7,8,9,10-tetrahydro-phenanthridin-6-ylsulfanyl)-acetamide

Cat. No.: B12600449
M. Wt: 368.5 g/mol
InChI Key: XJBPFAGCSWMUMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methyl-furazan-3-yl)-2-(3-methyl-7,8,9,10-tetrahydro-phenanthridin-6-ylsulfanyl)-acetamide is a heterocyclic compound featuring a fused phenanthridine core modified with a sulfanylacetamide group and a 4-methyl-furazan substituent. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring planar aromatic systems.

Properties

Molecular Formula

C19H20N4O2S

Molecular Weight

368.5 g/mol

IUPAC Name

N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-[(3-methyl-7,8,9,10-tetrahydrophenanthridin-6-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H20N4O2S/c1-11-7-8-14-13-5-3-4-6-15(13)19(20-16(14)9-11)26-10-17(24)21-18-12(2)22-25-23-18/h7-9H,3-6,10H2,1-2H3,(H,21,23,24)

InChI Key

XJBPFAGCSWMUMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(CCCC3)C(=N2)SCC(=O)NC4=NON=C4C

Origin of Product

United States

Biological Activity

N-(4-Methyl-furazan-3-yl)-2-(3-methyl-7,8,9,10-tetrahydro-phenanthridin-6-ylsulfanyl)-acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a furazan moiety and a tetrahydro-phenanthridine core, which are significant in determining its biological activity. The presence of the sulfur atom in the phenanthridine derivative may also influence its interaction with biological targets.

Antimalarial Activity

Research indicates that derivatives of furazan compounds exhibit notable antimalarial properties. For instance, an N-acylated furazan derivative demonstrated significant activity against different strains of Plasmodium falciparum, with IC50 values as low as 0.007 µM against resistant strains . This suggests that structural modifications of the furazan core can lead to enhanced efficacy.

The mechanisms by which these compounds exert their effects often involve interactions with specific biological targets. In the case of the aforementioned antimalarial activity, the structure-activity relationship revealed that the nature of the acyl moiety significantly influenced both activity and cytotoxicity .

Targeting Ubiquitin Ligases

Another area of research involves compounds that act as modulators of targeted ubiquitination through interactions with E3 ubiquitin ligases like cereblon. These compounds can facilitate the degradation of specific proteins involved in cancer progression, indicating potential therapeutic applications in oncology .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the furazan and phenanthridine components can lead to variations in biological activity. For example:

Compound ModificationObserved ActivityReference
N-acylationIncreased antimalarial activity
Substituted phenanthridineEnhanced interaction with E3 ligases

These findings underscore the importance of chemical structure in determining pharmacological outcomes.

Case Studies

Several case studies have highlighted the potential applications of furazan derivatives:

  • Antimalarial Efficacy : A study on new acyl derivatives demonstrated their effectiveness against chloroquine-sensitive and resistant strains of Plasmodium falciparum, establishing a promising lead for further drug development .
  • Cancer Therapeutics : Bifunctional compounds targeting cereblon E3 ligase have shown promise in preclinical models for various cancers, suggesting that similar modifications could be applied to compounds like this compound for therapeutic purposes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is an analysis based on key structural motifs and bioactivity trends:

Furazan-Containing Analogues

The 4-methyl-furazan group in the target compound is analogous to triazole and oxadiazole rings in other acetamides. For example:

  • 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) ():
    • The triazole ring enhances hydrogen bonding and π-π stacking, critical for bioactivity.
    • IR spectra show strong C=O (1671 cm⁻¹) and NH (3262 cm⁻¹) stretches, confirming acetamide functionality .
    • By analogy, the furazan ring in the target compound may similarly stabilize interactions via lone-pair electrons from oxygen and nitrogen.

Sulfanyl/Sulfonyl Substituents

The sulfanyl group in the target compound contrasts with sulfonyl or thioether groups in related molecules:

  • N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) (): Contains a chlorophenyl group and triazole-acetamide backbone. The sulfanyl group in the target compound may offer similar advantages but with reduced electronegativity compared to sulfonyl derivatives.

Phenanthridine vs. Naphthalene Cores

The tetrahydro-phenanthridine core in the target compound differs from naphthalene-based analogues in the evidence:

  • 2-(4-((Naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (7a) ():
    • Naphthalene provides a planar aromatic system for intercalation but lacks the fused bicyclic structure of phenanthridine.
    • Phenanthridine’s rigidity may improve DNA/enzyme binding but reduce solubility compared to naphthalene derivatives .

Bioactivity Trends

Compounds with nitro or chlorophenyl substituents in the evidence exhibit enhanced bioactivity:

  • 6b (N-(2-nitrophenyl)acetamide) and 6c (N-(3-nitrophenyl)acetamide) (): Nitro groups (–NO₂) at ortho or meta positions increase hydrogen bonding (e.g., 1504 cm⁻¹ in IR for asymmetric NO₂) and redox activity . The absence of nitro groups in the target compound may limit its oxidative reactivity but improve metabolic stability.
  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ():
    • Sulfonyl groups participate in strong intermolecular interactions (e.g., C–H⋯O bonds), stabilizing crystal structures .
    • The target compound’s sulfanyl group may engage in weaker S⋯H interactions, affecting packing efficiency.

Data Tables for Structural and Functional Comparison

Compound Core Structure Key Substituents IR Peaks (cm⁻¹) Bioactivity Notes
Target Compound Tetrahydro-phenanthridine 4-Methyl-furazan, sulfanyl N/A (No data) Hypothetical DNA intercalation
6a () Naphthalene Triazole, phenylacetamide 1671 (C=O), 3262 (NH) Antimicrobial potential
6m () Naphthalene Chlorophenyl, triazole 1678 (C=O), 785 (C–Cl) Enhanced lipophilicity
N-(4-Chloro-2-nitrophenyl)-sulfonylacetamide () Benzene Nitro, methylsulfonyl 1136 (C–O), 785 (C–Cl) Stabilized crystal packing

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.